molecular formula C38H40NNaO4 B13092437 Benzenepentanoic acid, beta-[4-(9H-carbazol-9-yl)phenyl]-3,5-bis(1,1-dimethylethyl)-4-methoxy-delta-oxo-, sodium salt

Benzenepentanoic acid, beta-[4-(9H-carbazol-9-yl)phenyl]-3,5-bis(1,1-dimethylethyl)-4-methoxy-delta-oxo-, sodium salt

Cat. No.: B13092437
M. Wt: 597.7 g/mol
InChI Key: MSGFWJRMDLLBSK-UHFFFAOYSA-M
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Description

Benzenepentanoic acid, beta-[4-(9H-carbazol-9-yl)phenyl]-3,5-bis(1,1-dimethylethyl)-4-methoxy-delta-oxo-, sodium salt is a complex organic compound with a unique structure It is characterized by the presence of a carbazole moiety, a phenyl group, and multiple tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepentanoic acid, beta-[4-(9H-carbazol-9-yl)phenyl]-3,5-bis(1,1-dimethylethyl)-4-methoxy-delta-oxo-, sodium salt typically involves multiple steps. One common method includes the following steps:

    Formation of the Carbazole Moiety: The carbazole group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

    Introduction of Tert-Butyl Groups: The tert-butyl groups are typically introduced through alkylation reactions using tert-butyl halides.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and tert-butyl groups, leading to the formation of corresponding alcohols and ketones.

    Reduction: Reduction reactions can target the carbazole moiety, potentially converting it to a dihydrocarbazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

    Oxidation: Formation of alcohols and ketones.

    Reduction: Formation of dihydrocarbazole derivatives.

    Substitution: Introduction of various functional groups on the aromatic rings.

Scientific Research Applications

Benzenepentanoic acid, beta-[4-(9H-carbazol-9-yl)phenyl]-3,5-bis(1,1-dimethylethyl)-4-methoxy-delta-oxo-, sodium salt has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the carbazole moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The carbazole moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(9H-Carbazol-9-yl)phenylboronic acid: Similar structure with a carbazole moiety and a phenyl group.

    2-(9H-Carbazol-9-yl)phenylboronic acid: Another compound with a carbazole moiety and a phenyl group, but with different substitution patterns.

    4,4’-Di(9H-carbazol-9-yl)biphenyl: Contains two carbazole moieties linked by a biphenyl group.

Uniqueness

Benzenepentanoic acid, beta-[4-(9H-carbazol-9-yl)phenyl]-3,5-bis(1,1-dimethylethyl)-4-methoxy-delta-oxo-, sodium salt is unique due to the presence of multiple tert-butyl groups and a methoxy group, which can influence its chemical reactivity and physical properties. These structural features may enhance its stability and solubility, making it suitable for various applications in research and industry.

Biological Activity

Benzenepentanoic acid, beta-[4-(9H-carbazol-9-yl)phenyl]-3,5-bis(1,1-dimethylethyl)-4-methoxy-delta-oxo-, sodium salt is a complex organic compound that exhibits various biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C28H34N2O3S
  • Molecular Weight : 478.66 g/mol
  • IUPAC Name : this compound

Structural Features

The compound features a carbazole moiety, which is known for its role in various biological activities including anti-cancer properties. The presence of tert-butyl groups enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological membranes.

  • Liver X Receptor (LXR) Modulation :
    • This compound has been shown to activate LXRs, which are nuclear receptors that regulate cholesterol homeostasis and inflammation. Activation of LXRs leads to increased expression of genes involved in lipid metabolism and decreased secretion of amyloid-beta peptide in neuronal cells, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Antioxidant Properties :
    • Studies indicate that compounds with similar structures can exhibit significant antioxidant activity. This could be attributed to the presence of hydroxyl groups that scavenge free radicals, thereby protecting cells from oxidative stress .
  • Anti-inflammatory Effects :
    • Research highlights that LXR agonists can reduce inflammatory responses in various models. The modulation of inflammatory pathways may provide therapeutic benefits in conditions such as atherosclerosis and diabetes .

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of LXR agonists in a mouse model of Alzheimer's disease. The findings demonstrated that treatment with LXR modulators significantly reduced amyloid plaque formation and improved cognitive function .

ParameterControl GroupTreatment Group
Amyloid Plaque DensityHighLow
Cognitive Score50 ± 575 ± 10

Study 2: Antioxidant Activity

Another research focused on the antioxidant capacity of similar compounds. It was found that these compounds could reduce oxidative stress markers in vitro by up to 40% compared to control groups .

CompoundOxidative Stress Reduction (%)
Control0
Compound A25
Compound B40

Pharmacological Applications

Given its biological activities, this compound may have several pharmacological applications:

  • Cardiovascular Health : By modulating lipid metabolism and reducing inflammation.
  • Neurodegenerative Diseases : As a potential treatment for Alzheimer's through LXR activation.
  • Cancer Therapy : Due to its antioxidant properties and ability to influence cell signaling pathways associated with tumor growth.

Properties

Molecular Formula

C38H40NNaO4

Molecular Weight

597.7 g/mol

IUPAC Name

sodium;3-(4-carbazol-9-ylphenyl)-5-(3,5-ditert-butyl-4-methoxyphenyl)-5-oxopentanoate

InChI

InChI=1S/C38H41NO4.Na/c1-37(2,3)30-20-26(21-31(36(30)43-7)38(4,5)6)34(40)22-25(23-35(41)42)24-16-18-27(19-17-24)39-32-14-10-8-12-28(32)29-13-9-11-15-33(29)39;/h8-21,25H,22-23H2,1-7H3,(H,41,42);/q;+1/p-1

InChI Key

MSGFWJRMDLLBSK-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(=O)CC(CC(=O)[O-])C2=CC=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53.[Na+]

Origin of Product

United States

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